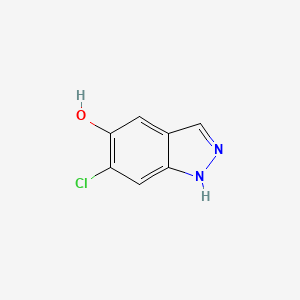

6-Chloro-5-hydroxy-1H-indazole

Beschreibung

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery. nih.govtandfonline.com Its importance is underscored by the numerous indazole-containing compounds that are either commercially available as drugs or are currently undergoing clinical trials. researchgate.net This scaffold's value stems from its versatile biological activities, which include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.govnih.gov

The indazole structure is considered a "privileged scaffold" because it can interact with a wide range of biological targets with high affinity. pharmablock.com It often serves as a bioisostere for other aromatic systems like indoles and phenols. pharmablock.comacs.org This means it can mimic the biological activity of these other structures while potentially offering improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability. pharmablock.comacs.org

Historical Context and Evolution of Indazole-Based Compounds in Therapeutic Applications

The journey of indazole-based compounds in medicine began with early investigations recognizing the therapeutic potential of nitrogen-containing heterocyclic systems. The first indazole-containing drug to be marketed was Bendazac, a non-steroidal anti-inflammatory agent. pharmablock.com This was followed by other notable drugs like Benzydamine. pharmablock.com

The evolution of indazole-based therapeutics has been marked by a shift from broad-spectrum activity to highly targeted therapies. Early discoveries often stemmed from general screening of compounds for any biological effect. However, with advancements in molecular biology and a deeper understanding of disease mechanisms, medicinal chemists are now able to design indazole derivatives that target specific enzymes and receptors. A prime example of this is the development of a multitude of indazole-based protein kinase inhibitors for cancer therapy, such as Axitinib and Pazopanib. pharmablock.com The indazole scaffold has proven to be particularly adept at interacting with the hinge region of kinases, a critical component for their function. pharmablock.com

Structural Characteristics and Tautomeric Forms of 1H-Indazoles Relevant to Biological Interaction

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles, which differ in the position of the hydrogen atom on the pyrazole ring. researchgate.netbeilstein-journals.org The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govnih.gov This stability is a key factor in its prevalence in medicinal chemistry.

The structural features of 1H-indazoles are crucial for their biological activity. The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom) allows for specific interactions with biological macromolecules like proteins and enzymes. pharmablock.com The aromatic nature of the bicyclic system also facilitates π-π stacking interactions, further strengthening binding to target sites. The ability to form these multiple points of interaction is a significant reason for the indazole scaffold's success in drug discovery.

The specific substitution pattern on the indazole ring plays a critical role in modulating the compound's biological activity and physicochemical properties. The placement of different functional groups can influence factors such as solubility, lipophilicity, and metabolic stability, all of which are vital for a successful drug candidate.

Rationale for Focused Academic Inquiry on 6-Chloro-5-hydroxy-1H-Indazole

While the broader indazole class has been extensively studied, specific derivatives with unique substitution patterns warrant dedicated investigation. This compound is one such compound that presents a compelling case for focused academic inquiry.

Unique Substitution Pattern and its Potential Influence on Biological and Chemical Reactivity

The substitution pattern of this compound, with a chlorine atom at the 6-position and a hydroxyl group at the 5-position, is of particular interest. The chlorine atom, being an electron-withdrawing group, can significantly influence the electronic properties of the indazole ring. This can impact the acidity of the N-H and O-H protons and modulate the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. Halogenated substituents have been shown to enhance the effectiveness of indazole derivatives in various biological contexts. nih.gov

The hydroxyl group at the 5-position introduces a key hydrogen bond donor and acceptor, which can be pivotal for binding to biological targets. The interplay between the chloro and hydroxy substituents can lead to unique electronic and steric properties, potentially resulting in novel biological activities or improved selectivity for specific targets. The synthesis of related compounds, such as 5-chloro- and 5-hydroxyindazoles, has been explored in the context of developing serotonin (B10506) receptor agonists. acs.org

Current Gaps in Scholarly Literature and Prospective Research Avenues

Despite the potential of this compound, there is a noticeable gap in the scholarly literature specifically dedicated to this compound. While general synthetic methods for substituted indazoles exist, detailed studies on the synthesis, characterization, and biological evaluation of this particular derivative are limited.

Prospective research avenues for this compound are numerous. A thorough investigation of its synthesis and the optimization of reaction conditions would be a valuable starting point. Detailed characterization using modern spectroscopic techniques would provide a solid foundation for further studies.

Furthermore, a comprehensive biological evaluation of this compound is warranted. Screening this compound against a panel of biological targets, particularly those where other indazole derivatives have shown promise (e.g., protein kinases, serotonin receptors), could uncover novel therapeutic applications. Investigating its potential as an anti-inflammatory, antimicrobial, or anticancer agent could yield significant findings. Mechanistic studies to elucidate how the unique substitution pattern contributes to its biological activity would provide invaluable insights for the rational design of new and more potent therapeutic agents based on this scaffold.

Data Tables

Table 1: Selected Indazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Bendazac pharmablock.com | Anti-inflammatory pharmablock.com |

| Benzydamine pharmablock.com | Anti-inflammatory pharmablock.com |

| Axitinib pharmablock.com | Cancer (Kinase inhibitor) pharmablock.com |

| Pazopanib pharmablock.combeilstein-journals.org | Cancer (Kinase inhibitor) pharmablock.combeilstein-journals.org |

| Niraparib | Cancer (PARP inhibitor) |

| Granisetron csic.es | Antiemetic (5-HT3 antagonist) csic.es |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGIELYLXHLYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313326 | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-67-5 | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloro 5 Hydroxy 1h Indazole

Strategic Approaches to the Synthesis of 6-Chloro-5-hydroxy-1H-Indazole

The construction of the this compound framework can be approached through various synthetic strategies that prioritize efficiency, selectivity, and sustainability. These methods often involve the formation of the core pyrazole (B372694) ring fused to the substituted benzene (B151609) ring.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules under milder conditions with high efficiency. The synthesis of the indazole scaffold benefits significantly from catalyst-based methods, which include transition-metal-catalyzed cyclizations and acid-base-catalyzed processes.

Transition-metal catalysis has emerged as a powerful tool for constructing indazole derivatives through C-H activation and annulation sequences. nih.gov These methods provide efficient access to functionalized indazoles. nih.gov

Rhodium(III) and Copper(II) co-catalyzed systems have been employed in the synthesis of 1H-indazoles via sequential C-H bond activation and intramolecular cascade annulation of benzimidates and nitrosobenzenes. nih.gov This transformation demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the substrates. nih.gov Another approach involves a copper-mediated N-N bond formation to construct 1H-indazoles from ketimine intermediates, which are prepared from o-aminobenzonitriles. nih.gov This method uses oxygen as the sole oxidant, highlighting its efficiency. nih.gov

Silver(I) has also been utilized to mediate intramolecular oxidative C-H bond amination for the synthesis of 1H-indazoles. acs.orgnih.gov Control experiments in some studies suggest that copper species can promote the reaction, possibly acting as a base additive rather than a primary chemical oxidant. acs.orgnih.gov

Table 1: Examples of Transition-Metal Catalyzed Reactions for Indazole Synthesis

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | Sequential C-H activation and intramolecular cascade annulation. | nih.gov |

| Cu(OAc)₂ / O₂ | o-Aminobenzonitriles, Organometallic reagents | N-N bond formation from ketimine intermediates using oxygen as the oxidant. | nih.gov |

| AgNTf₂ / Cu(OAc)₂ | N-Aryl-N-arylhydrazones | Intramolecular oxidative C-H bond amination. | acs.orgnih.gov |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | Thermo-induced isomerization and cyclization. | nih.gov |

Acid and base-catalyzed reactions offer alternative, often metal-free, pathways to the indazole core. Indazoles are known to react with formaldehyde (B43269) in aqueous hydrochloric acid to yield (1H-indazol-1-yl)methanol derivatives. nih.gov The reaction mechanism proceeds through the interaction of neutral indazole tautomers with protonated formaldehyde. nih.gov This reactivity highlights the potential for acid-catalyzed functionalization of the indazole ring.

Base-catalyzed methods have also been developed for the synthesis of substituted indazoles under mild, transition-metal-free conditions, providing a valuable alternative to metal-catalyzed approaches. acs.orgnih.gov For instance, the synthesis of 5-chloro-1H-indazol-3-ol has been achieved by heating 5-chloro-2-hydrazinylbenzoic acid with concentrated hydrochloric acid, followed by neutralization with sodium carbonate. chemicalbook.com

Palladium catalysis is one of the most versatile and widely used methods for the formation of C-C and C-N bonds, and it has been extensively applied to the synthesis of substituted indazoles. nih.gov These methods often exhibit broad substrate scope and functional group tolerance under mild reaction conditions. nih.gov

One prominent strategy is the palladium-catalyzed intramolecular amination of hydrazone derivatives. oup.com For example, 3-substituted indazoles can be efficiently prepared from 2-bromophenyl hydrazone derivatives using a palladium catalyst like Pd₂(dba)₃ with a phosphine (B1218219) ligand. oup.com This cyclization can proceed efficiently even at room temperature. oup.com

Direct C-H arylation is another powerful palladium-catalyzed transformation. A novel direct C7-arylation of indazoles with iodoaryls has been described using Pd(OAc)₂ as the catalyst and 1,10-phenanthroline (B135089) as the ligand. nih.gov This method allows for the introduction of aryl groups at the C7 position of the indazole ring. nih.gov Furthermore, the Suzuki-Miyaura cross-coupling reaction is a highly efficient method for creating C(sp²)-C(sp²) bonds. nih.gov This has been successfully applied to C7-bromo-4-substituted-1H-indazoles to introduce aryl groups at the C7 position. nih.gov

Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have also been developed for the synthesis of various heterocycles, a strategy that could be adapted for complex indazole derivatives. mdpi.com Additionally, a direct, single-step synthesis of 2-substituted-2H-indazoles has been reported from the reaction of 2-halobenzyl halides and arylhydrazines, involving a regioselective intermolecular N-benzylation followed by intramolecular N-arylation. acs.org

Table 2: Palladium-Catalyzed Reactions for Substituted Indazole Synthesis

| Reaction Type | Catalyst/Ligand | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Amination | Pd₂(dba)₃ / P(2-Tol)₃ | 2-Bromophenyl hydrazones | 3-Substituted indazoles | oup.com |

| Direct C7-Arylation | Pd(OAc)₂ / 1,10-Phenanthroline | Indazoles, Iodoaryls | C7-Arylated indazoles | nih.gov |

| Suzuki-Miyaura Coupling | Various Pd catalysts | C7-Bromo-4-substituted-1H-indazoles, Boronic acids | C7-Arylated indazoles | nih.gov |

| N-Arylation/N-Benzylation | Pd catalyst / t-Bu₃PHBF₄ | 2-Bromobenzyl bromides, Arylhydrazines | 2-Substituted-2H-indazoles | acs.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using safer chemicals and solvents. These principles are increasingly being applied to the synthesis of pharmaceutically relevant molecules like indazoles. bohrium.comnih.gov

Eco-friendly methods for the synthesis of 1-H-indazoles have been developed using grinding protocols with milder acids like ammonium (B1175870) chloride (NH₄Cl) in ethanol, which is a greener solvent. samipubco.com This approach offers high yields, short reaction times, and a simple work-up procedure. samipubco.com The use of natural, biodegradable catalysts is another tenet of green chemistry. For instance, lemon peel powder has been successfully used as a catalyst for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. researchgate.net Ultrasound-mediated synthesis itself is considered a green technique as it can enhance reaction rates and yields, thus conserving energy. nih.gov

Key green chemistry principles applicable to indazole synthesis include:

Prevention: Designing syntheses to prevent waste generation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Using environmentally benign solvents like water or ethanol. samipubco.com

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. This is exemplified by the numerous catalytic methods described for indazole synthesis. samipubco.com

Reduce Derivatives: Minimizing or avoiding the use of protecting groups to reduce reaction steps and waste.

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

A one-pot, two-step domino reaction has been reported for the preparation of 2H-indazoles from 2-nitrobenzaldehydes and amines, involving an imine condensation followed by a reductive cyclization. nih.gov Domino cyclization has also been used to create hybrid polycycles containing a fused indazole-benzofuran core. researchgate.net

A metal-free, two-step synthetic approach has been developed for indole (B1671886) derivatives from aryl triazoles, which involves a ring-opening followed by a cyclization step. mdpi.com While targeting indoles, the principles of sequential ring-opening and cyclization could be conceptually applied to the synthesis of other N-heterocycles like indazoles. These advanced strategies offer powerful and efficient routes to complex indazole derivatives.

Regioselective Synthesis of 5-Hydroxy-1H-Indazoles

The regioselective construction of the 5-hydroxy-1H-indazole core is a critical challenge in synthetic organic chemistry. A prominent and effective method for achieving this is the aza-Nenitzescu reaction. osi.lvwikipedia.org This reaction, an adaptation of the classic Nenitzescu indole synthesis, involves the condensation of a substituted benzoquinone with a hydrazone. osi.lv

The generally accepted mechanism for the related Nenitzescu indole synthesis begins with a Michael addition of the enamine to the benzoquinone. wikipedia.org This is followed by a cyclization and subsequent dehydration to form the heterocyclic ring. In the aza-variant for indazole synthesis, hydrazones are used in place of β-aminocrotonic esters, reacting with p-benzoquinone to yield 5-hydroxyindazole derivatives. osi.lvresearchgate.net The reaction's regioselectivity is dictated by the electronic and steric properties of the substituents on both the quinone and the hydrazone precursors. This methodology provides a direct route to the 5-hydroxy-1H-indazole scaffold, which is the foundational structure of the target compound. researchgate.net

Derivatization Strategies and Functional Group Interconversions at the 6-Chloro and 5-Hydroxy Positions

The 6-chloro and 5-hydroxy groups on the indazole ring are key handles for chemical modification, allowing for the generation of diverse analogs. These positions can be selectively functionalized to explore structure-activity relationships in medicinal chemistry or to tune the photophysical properties of the molecule.

The 5-hydroxy group offers a prime site for O-alkylation to produce various ethers. This modification can significantly alter the compound's properties. For instance, the solution and solid-state photoluminescence of O-alkylated derivatives of 5-hydroxyindazoles have been studied, leading to the development of fluorescent probes, or "Indazo-Fluors". researchgate.net A derivative substituted with a triethylene glycol chain via etherification has been successfully used for cell imaging, highlighting the utility of this functionalization strategy. researchgate.net

The 6-chloro substituent is amenable to a range of modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful palladium-catalyzed reaction for forming new carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, such as an aryl boronic acid. nrochemistry.comnih.govthermofisher.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for the late-stage diversification of complex molecules. nih.gov By employing this method, the chlorine atom at the C6 position can be replaced with various aryl or heteroaryl groups, creating a library of analogs.

Another important transformation for the 6-chloro position is nucleophilic aromatic substitution (SNAr). In this reaction, the chlorine atom is displaced by a nucleophile. masterorganicchemistry.com The reaction is facilitated by the electron-deficient nature of the aromatic ring, which can be influenced by other substituents. masterorganicchemistry.comchemistrysteps.com The SNAr mechanism proceeds through a two-step addition-elimination sequence via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the C6 position.

| Position | Reaction Type | Reagents/Catalyst | Potential New Functional Group |

|---|---|---|---|

| 5-Hydroxy | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy, Aryloxy |

| 6-Chloro | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl |

| 6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R₂NH, RO⁻) | Amino, Alkoxy |

The indazole scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. These hybrid structures are of significant interest due to their unique three-dimensional shapes and potential for novel biological activities.

One elegant strategy extends the aza-Nenitzescu reaction. By controlling the stoichiometry of the reactants, specifically by using an excess of p-benzoquinone in the reaction with a hydrazone, it is possible to induce a subsequent cyclization to form a tetracyclic benzofuroindazol-9-ol. researchgate.net This demonstrates a method where the initial 5-hydroxyindazole product can be further elaborated in situ to generate a more complex fused system.

Another approach involves the [5+1] oxidative annulation of substrates like 2-(2H-indazol-2-yl)anilines with aryl methyl ketones. researchgate.net This iodine-mediated, metal-free protocol proceeds through the oxidation of the methyl ketone followed by cyclization to yield indazoloquinoxalines, a class of indazole-fused heterocycles. researchgate.net These methods showcase how the indazole core can be integrated into larger, rigid polycyclic frameworks.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms for indazole synthesis is crucial for optimizing reaction conditions and predicting outcomes. Key mechanistic pathways include those involving radical intermediates and nucleophilic substitution steps.

Modern synthetic methods have enabled the construction of the 1H-indazole ring through intramolecular C-H bond amination. One such method employs a silver(I) mediator to facilitate the cyclization of arylhydrazones. Mechanistic studies of this transformation suggest that the reaction does not proceed through a simple ionic pathway. Instead, evidence points towards a mechanism involving a single electron transfer (SET) from the substrate to the Ag(I) oxidant. This SET process generates radical intermediates, which then undergo the C-H amination and cyclization to form the final 1H-indazole product. The involvement of radical species is a key feature of this advanced synthetic route.

Iii. Biological Activity and Pharmacological Potential of 6 Chloro 5 Hydroxy 1h Indazole and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 6-Chloro-5-hydroxy-1H-Indazole Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For indazole derivatives, SAR investigations have revealed that the nature and position of substituents on the bicyclic ring system profoundly influence their biological activity and target engagement.

The biological efficacy of indazole analogs is highly dependent on the substitution patterns around the core structure. The indazole ring itself often serves as a critical hinge-binding fragment, interacting with the ATP-binding site of various protein kinases. nih.govtandfonline.com

Substitutions at the C3, C5, and C6 positions have been extensively explored to enhance potency and selectivity. For instance, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFR), functionality extending from the C3-position of the indazole ring into the solvent-exposed region of the kinase binding cavity has been a key design strategy. The introduction of an amide group between the indazole core and a C3-phenyl ring can establish a crucial hydrogen bond donor interaction with the backbone carbonyl of Ala564 in the ATP-binding pocket.

Investigations into 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as inhibitors of Tyrosine Threonine Kinase (TTK) demonstrated that modifications at these positions are well-tolerated. nih.gov Similarly, for Aurora kinase inhibitors, different substituents on the indazole scaffold can confer selectivity for specific isoforms (Aurora A vs. Aurora B). nih.govresearchgate.net The C6 position has also been identified as a key site for modification; for example, attaching an indole (B1671886) substituent at this position was effective in developing potent PI3Kδ inhibitors. tandfonline.com

The N1 position of the indazole ring is another critical site for substitution, often bearing groups that influence solubility, cell permeability, and target interaction. In a series of allosteric CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups with an α-amino-acyl group were found to be the most potent.

The electronic and steric properties of substituents play a direct role in the biological activity of indazole derivatives. The potency of these compounds can be significantly altered by the introduction of groups with different electronic (electron-donating or electron-withdrawing) and steric (size and shape) characteristics.

For instance, in a series of indazole–pyrimidine-based derivatives targeting VEGFR-2, the presence of hydrophobic groups like alkyl or halogen led to a decrease in potency compared to a methoxy (B1213986) derivative, which is less bulky and has different electronic properties. nih.gov Conversely, incorporating hydrogen bond-forming groups such as amides and sulfonamides resulted in enhanced activity. nih.gov This suggests that both electronic and steric factors that facilitate specific interactions, like hydrogen bonds, are beneficial for inhibitory activity against this target.

In the context of FGFR1 inhibitors, substituting a 3-methoxyphenyl (B12655295) group with larger, yet still hydrophobic, groups like 3-ethoxyphenyl and 3-isopropoxyphenyl led to an increase in activity. This indicates that the hydrophobic cavity of the FGFR1 ATP-binding pocket can accommodate larger substituents, and these bulkier groups may establish more extensive favorable hydrophobic interactions, thereby increasing potency.

Therapeutic Applications and Pharmacological Profiling of Indazole Derivatives

Indazole-containing compounds have demonstrated significant therapeutic potential, particularly in oncology. dntb.gov.uaresearchgate.net Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, are approved for cancer treatment, validating the importance of this scaffold in the development of novel anticancer agents. nih.govresearchgate.net

The primary mechanism behind the anticancer activity of many indazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. nih.govrsc.org Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Indazole derivatives have been successfully developed as inhibitors of a wide array of both tyrosine and serine/threonine kinases. nih.gov

Indazole derivatives have been identified as potent inhibitors against a diverse panel of kinases implicated in cancer progression.

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is associated with various cancers. Indazole-based compounds have been designed as potent FGFR inhibitors. dntb.gov.ua For example, a series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3, with the most active compound inhibiting FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 2.0 µM, 0.8 µM, and 4.5 µM, respectively. dntb.gov.ua

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune evasion by tumors. SAR studies of 1H-indazoles have shown that substituent groups at the C4 and C6 positions play a crucial role in IDO1 inhibition. dntb.gov.ua The 1H-indazole motif itself is considered a key pharmacophore that makes effective interactions with the heme iron and hydrophobic pockets of the enzyme. dntb.gov.ua

Pim Kinases: The Pim family of serine/threonine kinases is an attractive target in cancer therapy. researchgate.net Researchers have developed 3-(pyrazin-2-yl)-1H-indazole derivatives as potent, pan-Pim inhibitors. researchgate.netresearchgate.net Additionally, a series of pyrrolo[2,3-g]indazole derivatives yielded compounds with sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis, and their inhibitors are of interest as anticancer agents. nih.gov Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.govresearchgate.net Through targeted design, compounds with selectivity for different isoforms have been developed; for instance, compound 123 was identified as a potent dual Aurora A and B inhibitor (IC₅₀ = 0.026 µM and 0.015 µM, respectively), while compounds 124 (Aurora B selective) and 125 (Aurora A selective) demonstrated isoform specificity. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML). tandfonline.com Indazole derivatives have shown potent activity against both wild-type and mutant Bcr-Abl, including the highly resistant T315I gatekeeper mutant. nih.govtandfonline.comnih.gov Compound 11a , a 1H-indazol-3-amine derivative, potently inhibited wild-type Bcr-Abl and Bcr-Abl(T315I) with IC₅₀ values of 0.014 µM and 0.45 µM, respectively. nih.gov Another diarylamide 3-aminoindazole, AKE-72 , was also a potent pan-Bcr-Abl inhibitor, with IC₅₀ values of < 0.5 nM against the wild-type and 9 nM against the T315I mutant. tandfonline.com

Tyrosine Threonine Kinase (TTK): Also known as Monopolar spindle 1 (Mps1), TTK is a dual-specificity kinase that is highly expressed in various cancers. nih.govacs.org A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed as potent, single-digit nanomolar TTK inhibitors with good oral bioavailability. nih.gov Structure-based design efforts, starting from a pan-kinase inhibitor, led to the discovery of indazole-based Mps1 inhibitors with IC₅₀ values in the low nanomolar range. acs.org

| Compound | Target Kinase(s) | Reported IC₅₀ Value(s) | Reference |

|---|---|---|---|

| Indazole Derivative 123 | Aurora A, Aurora B | 0.026 µM, 0.015 µM | nih.gov |

| Indazole Derivative 11a | Bcr-Abl (WT), Bcr-Abl (T315I) | 0.014 µM, 0.45 µM | nih.gov |

| AKE-72 | Bcr-Abl (WT), Bcr-Abl (T315I) | < 0.5 nM, 9 nM | tandfonline.com |

| FGFR Inhibitor Lead | FGFR1, FGFR2, FGFR3 | 2.0 µM, 0.8 µM, 4.5 µM | dntb.gov.ua |

Beyond direct kinase inhibition, indazole derivatives can modulate key signaling pathways involved in tumor progression. One such critical pathway is the response to hypoxia, mediated by the Hypoxia-Inducible Factor-1 (HIF-1). nih.gov

HIF-1 is a transcription factor that plays a central role in cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. nih.govmdpi.com It controls the expression of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor growth and resistance to therapy. nih.govnih.gov Consequently, inhibiting the HIF-1 pathway is a promising strategy for cancer treatment. nih.gov

The indazole derivative 3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole, known as YC-1 , has been identified as an inhibitor of the HIF-1 pathway. nih.gov Research has indicated that some indazole derivatives can suppress the transcriptional activity of HIF-1α. researchgate.netnih.gov The mechanism of action can involve affecting the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer, rather than preventing HIF-1α protein accumulation. nih.gov By down-regulating HIF-1 and its target genes, such as VEGF, these compounds can potentially inhibit angiogenesis and suppress tumor growth. researchgate.net

Anti-inflammatory Properties

Indazole and its derivatives are recognized for their significant anti-inflammatory capabilities. nih.gov Research has indicated that these compounds can effectively inhibit inflammation in various experimental models, suggesting their potential use in treating inflammatory disorders. nih.govresearchgate.net

A key mechanism underlying the anti-inflammatory effect of indazole derivatives is their ability to modulate critical inflammatory pathways. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is dependent on the cyclooxygenase (COX) enzymes. Studies have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2) in a concentration-dependent manner. nih.gov For example, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) have demonstrated significant inhibition of COX-2, with IC50 values of 12.32 µM and 19.22 µM, respectively. nih.gov By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response. nih.govresearchgate.net

| Compound | COX-2 Inhibition (IC50 µM) | Reference |

|---|---|---|

| Indazole | 23.42 | nih.gov |

| 5-Aminoindazole | 12.32 | nih.gov |

| 6-Nitroindazole | 19.22 | nih.gov |

Antimicrobial and Antifungal Activities

The indazole scaffold is a versatile structure that has been utilized in the development of agents with a broad spectrum of antimicrobial and antifungal activities. mdpi.comnih.gov

Derivatives of indazole have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-methyl-3-aryl indazoles demonstrated notable action against bacterial strains such as Escherichia coli and Bacillus cereus. nih.gov Furthermore, studies on chloroindoles, which share a key structural feature with this compound, have established their antimicrobial properties. Compounds like 4-chloroindole (B13527) and 5-chloroindole (B142107) were found to have a Minimum Inhibitory Concentration (MIC) of 75 μg/ml against uropathogenic E. coli. nih.gov These chloro-derivatives also showed inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. nih.gov

The antifungal potential of indazole derivatives has been well-documented, particularly against opportunistic fungal pathogens. nih.gov For example, 4-chloro-1-H indazole has been synthesized and shown to have promising antifungal activity against Candida albicans. jchr.org Other studies have highlighted that chloroindole derivatives can completely inhibit the ability of C. albicans to produce biofilms at a concentration of 100 μg/ml. nih.gov The development of indazole-linked triazoles has also yielded compounds with significant activity against various fungal cultures, including Candida species. nih.gov

Antioxidant Properties

The indazole nucleus is a structural motif found in various synthetic compounds that have demonstrated notable antioxidant activity. arabjchem.orgresearchgate.net Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease pathologies. Compounds capable of scavenging free radicals can mitigate this damage and offer therapeutic benefits.

Research into synthetic tetrahydroindazoles has identified them as effective antioxidants. nih.gov The antioxidant capacity of these derivatives has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.gov Studies have shown that substitutions on the indazole ring system can significantly influence antioxidant efficacy. For instance, compounds featuring electron-withdrawing groups like fluorine or chlorine, as well as electron-donating groups, have exhibited good antioxidant activity. nih.gov

One study on a series of tetrahydroindazole (B12648868) derivatives highlighted specific compounds with potent activity in the ABTS assay, even surpassing the reference standard, ascorbic acid, in some cases. nih.gov

Table 1: Antioxidant Activity of Selected Tetrahydroindazole Derivatives

| Compound | Assay | IC50 (µM) |

|---|---|---|

| 3-methyl-4,5,6,7-tetrahydro-1H-indazole | ABTS | - |

| 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | ABTS | - |

| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | DPPH | Moderate Activity |

| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | ABTS | Most Active |

| Ascorbic Acid (Reference) | ABTS | - |

Source: Compiled from data in scientific literature. nih.gov Note: Specific IC50 values were not provided in the abstract.

These findings underscore the potential of the indazole scaffold as a foundation for the development of novel antioxidant agents. researchgate.net

Cardiovascular and Metabolic Disease Applications

Indazole derivatives have shown considerable promise in the context of cardiovascular and metabolic diseases, with various compounds demonstrating beneficial effects related to hypertension, atherosclerosis, and metabolic regulation. arabjchem.orgnih.gov

Adenosine Monophosphate-activated Protein Kinase (AMPK) is a critical enzyme in cellular energy homeostasis, making it an attractive therapeutic target for metabolic disorders. nih.govacs.org The activation of AMPK can help regulate metabolism and has been pursued as a strategy for treating conditions like diabetic nephropathy. nih.govacs.orgosti.gov

While direct studies on this compound as an AMPK activator are scarce, the indazole scaffold has been a key starting point in the discovery of potent AMPK activators. A notable drug discovery program began with an indazole amide identified through high-throughput screening. acs.orgacs.orgosti.govepa.gov Subsequent optimization of this initial hit, which included modifications like adding a chloro group at the C6 position of the indazole core, led to a tenfold increase in potency. acs.org

Further structural evolution from the indazole core to an indole core culminated in the identification of PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid). acs.org This compound, an indole derivative, is a potent, direct activator of AMPK with single-digit nanomolar efficacy against the α1β1γ1 isoform. acs.org This discovery highlights the utility of the indazole structure as a pharmacophore for designing AMPK activators. acs.org Additionally, separate research has led to the development of substituted indazole propionic acid derivatives specifically designed as AMPK activators. google.com

Table 2: Evolution of AMPK Activators from an Indazole Scaffold

| Compound Class/Number | Chemical Scaffold | Target | Significance |

|---|---|---|---|

| HTS Hit | Indazole Amide | AMPK | Initial lead compound. acs.orgacs.org |

| 3 | 6-Chloro-indazole derivative | AMPK | ~10-fold potency increase over initial leads. acs.org |

| PF-06409577 (7) | 6-Chloro-indole acid | AMPK (α1β1γ1) | Potent, direct activator advanced to clinical trials. acs.orgacs.org |

| Formula (I) compounds | Indazole Propionic Acid | AMPK | Novel series of AMPK-activating indazoles. google.com |

Source: Compiled from medicinal chemistry and patent literature. acs.orgacs.orggoogle.com

Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. researchgate.net The therapeutic strategy of activating AMPK is being actively pursued for the treatment of this condition, based in part on human genetic association data. nih.govepa.gov

The development of the direct AMPK activator, PF-06409577, was specifically aimed at the potential treatment of diabetic nephropathy. nih.govacs.orgacs.org This compound, which originated from an indazole lead, was advanced to first-in-human trials for this indication. acs.org The progression of this molecule from an indazole hit to a clinical candidate underscores the relevance of the indazole scaffold in developing treatments for metabolic complications like diabetic nephropathy. acs.orgosti.gov The exploration of other indazole-based compounds, such as certain thiadiazole hybrids, has also shown potential for anti-diabetic applications through mechanisms like α-glucosidase inhibition. nih.gov

Other Biological Activities

The versatile structure of the indazole ring has allowed for its incorporation into molecules with a wide range of biological activities, including antiviral and cardiovascular effects. arabjchem.orgnih.govmdpi.comnih.gov

The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into compounds designed to combat the Human Immunodeficiency Virus (HIV). arabjchem.orgnih.gov Indazole derivatives have been shown to possess anti-HIV properties, contributing to the ongoing search for new antiretroviral agents. nih.govnih.gov Although specific data on this compound is not available, related structures have demonstrated activity. For example, the presence of a chloro substituent on heterocyclic compounds has been noted in molecules with anti-HIV activity. nih.gov The development of novel indazole-based compounds remains a viable strategy in the discovery of new HIV inhibitors.

The pharmacological potential of indazole derivatives extends to the cardiovascular system, where they have been investigated for antiarrhythmic and antihypertensive properties. nih.govmdpi.comnih.gov Reviews of heterocyclic compounds in drug design frequently note the antihypertensive activity of both indole and indazole analogues. arabjchem.org

Several indazole derivatives have been specifically explored for their effects on blood pressure. For instance, 7-nitroindazole (B13768) and 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) are among the derivatives cited for their relevance to hypertension. nih.gov These findings confirm that the indazole scaffold is a promising platform for the development of novel agents to treat cardiovascular disorders such as arrhythmia and hypertension. nih.gov

Antiparasitic and Antitubercular Activities

The indazole nucleus is a versatile scaffold that has been explored for its potential in combating infectious diseases, including parasitic and mycobacterial infections. The structural features of this compound, specifically the presence of a halogen and a hydroxyl group, are of interest in the design of novel antimicrobial agents.

Antiparasitic Activity:

Research has demonstrated the potential of indazole derivatives as effective antiprotozoal agents. A study on novel 3-chloro-6-nitro-1H-indazole derivatives revealed their promising antileishmanial activity. nih.gov These compounds were tested in vitro against three Leishmania species: L. infantum, L. tropica, and L. major. The inhibitory potency was found to be species-dependent, with several derivatives showing strong to moderate activity against L. infantum. nih.gov

The antileishmanial activity of these 3-chloro-6-nitro-1H-indazole derivatives is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) of the compounds against the promastigote stage of the parasites.

| Compound | L. infantum IC50 (µM) | L. tropica IC50 (µM) | L. major IC50 (µM) |

| 4 | 12.34 ± 1.03 | > 50 | > 50 |

| 5 | 10.11 ± 0.87 | > 50 | > 50 |

| 7 | 15.67 ± 1.21 | > 50 | > 50 |

| 10 | 18.98 ± 1.54 | > 50 | > 50 |

| 11 | 20.32 ± 1.87 | 35.43 ± 2.11 | > 50 |

| 12 | 14.87 ± 1.12 | > 50 | > 50 |

| 13 | 11.54 ± 0.98 | 28.76 ± 1.98 | 45.67 ± 3.01 |

| Pentamidine (Reference) | 4.87 ± 0.43 | 5.12 ± 0.54 | 6.23 ± 0.67 |

Data is expressed as the mean IC50 value ± standard deviation. nih.gov

These findings suggest that the chloro-substituted indazole scaffold is a promising starting point for the development of new antileishmanial drugs. The presence of the chlorine atom in this compound could contribute to its potential antiparasitic properties, although further studies are necessary to confirm this.

Antitubercular Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Indazole and its derivatives have been investigated for their potential to inhibit the growth of this bacterium. For instance, a series of cyclohexenone and indazole derivatives were synthesized and screened for their antitubercular activity against M. tuberculosis H37Rv. researchgate.net

While specific data for this compound is not available, a study on 3-substituted 5-hydroxy-5-trifluoromethyl/chloromethyl-4,5-dihydro-1H-1-(isonicotinoyl)pyrazoles (a related heterocyclic system) demonstrated significant in vitro activity against both susceptible and isoniazid-resistant strains of M. tuberculosis. nih.gov The presence of a halogen (chloro or fluoro) and a hydroxyl group in these pyrazole (B372694) derivatives was found to be compatible with potent antitubercular activity. nih.gov

The following table presents the minimum inhibitory concentration (MIC) of selected pyrazole derivatives against M. tuberculosis H37Rv.

| Compound | R | X | MIC (µg/mL) |

| 2a | H | CF3 | 0.2 |

| 2d | 4-Me-Ph | CF3 | 0.4 |

| 2f | 2-Furyl | CF3 | 0.8 |

| Isoniazid (Reference) | - | - | 0.2 |

R represents the substituent at the 3-position, and X represents the group at the 5-position. nih.gov

These results indicate that the combination of a hydroxyl group and a halogen-containing moiety within a heterocyclic framework can lead to potent antitubercular agents. This provides a strong rationale for the evaluation of this compound and its derivatives as potential candidates for the treatment of tuberculosis.

Iv. Computational and in Silico Studies of 6 Chloro 5 Hydroxy 1h Indazole

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how 6-chloro-5-hydroxy-1H-indazole interacts with its biological targets at a molecular level.

Molecular docking simulations for indazole derivatives, including compounds structurally related to this compound, have been performed to evaluate their binding efficacy against various protein targets. nih.govjmchemsci.com The binding affinity is often quantified by a scoring function, which estimates the binding free energy of the ligand-protein complex. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov For instance, studies on similar indazole scaffolds have shown significant binding interactions with cancer-related proteins such as Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR). researchgate.net The stability of these complexes is crucial for the compound's inhibitory potential. Molecular dynamics simulations further corroborate the stability of the docked poses over time. nih.gov

| Target Protein | Ligand Class | Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| MDM2-p53 | 5-Aza indazole derivative | -359.20 | Hydrogen bonding, Hydrophobic interactions |

| PBR | 5-Aza indazole derivative | -286.37 | Hydrophobic interactions, van der Waals forces |

| HIF-1α | Indazole derivative | Not specified | Good binding efficiency observed |

| DNA Gyrase (1KZN) | Tetrahydro-1H-indazole derivative | Not specified | Excellent bonding interactions |

Docking studies are crucial for identifying the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, anchor the ligand in the binding pocket. mdpi.com For indazole derivatives, interactions with residues such as LEU43, GLN109, and ILE141 in the PBR receptor have been reported. researchgate.net In the context of MDM2, key interactions have been observed with GLN72 and HIS73. researchgate.net Understanding these binding modes is essential for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new compounds and to understand which structural features are important for their function. researchgate.net

Both 2D and 3D-QSAR models have been developed for various series of indazole derivatives to predict their therapeutic activities, such as their efficacy as inhibitors of enzymes like GSK-3β and HIF-1α. nih.govresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural properties (steric, electrostatic, hydrophobic fields) of molecules with their biological activity. nih.gov These models are validated using statistical metrics such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov A high Q² value (typically > 0.5) indicates good predictive ability of the model. researchgate.net

| Model Type | Target | Q² (Cross-validated r²) | R² (Non-cross-validated r²) | R²_test (External validation) |

|---|---|---|---|---|

| CoMFA | PIM2 Kinase | 0.68 | 0.91 | 0.96 |

| CoMSIA | PIM2 Kinase | 0.62 | 0.90 | 0.96 |

| CoMFA_ES | EGFR | 0.664 | 0.975 | Not specified |

| CoMSIA_SHA | EGFR | 0.614 | 0.938 | Not specified |

QSAR models generate contour maps that visualize the regions around the molecule where certain structural modifications are likely to increase or decrease biological activity. nih.gov For example, CoMFA and CoMSIA maps can highlight areas where bulky (steric) groups are favored or disfavored, or where positive or negative electrostatic potentials enhance activity. nih.gov These studies reveal that descriptors related to electrostatic potential and hydrophobicity are often important for the biological activities of indazole-based compounds. researchgate.net This information provides a structural framework for designing new derivatives of this compound with improved potency. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to assess the stability of its complex with a target protein, providing insights that are complementary to static docking studies. nih.gov By simulating the complex in a biological environment, researchers can observe its conformational dynamics and the persistence of key intermolecular interactions. nih.gov Metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to evaluate the stability of the system; a stable RMSD value over the simulation time suggests a stable binding complex. nih.gov Such simulations have confirmed that indazole derivatives can remain stably bound within the active site of their target proteins. nih.gov

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

In silico ADMET profiling is a crucial step in early-stage drug discovery, offering predictions for a compound's likely behavior in a biological system. These predictions are based on the molecule's structure and physicochemical properties, which are compared against established models derived from experimental data of a vast number of compounds.

The pharmacokinetic profile of a drug candidate determines its absorption, distribution, metabolism, and excretion. In silico tools can predict a range of ADME parameters for this compound. These predictions are based on its structural similarity to other known compounds and its calculated physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govalliedacademies.org

Below is a table of predicted in silico ADME parameters for this compound based on computational models.

Table 1: Predicted in silico ADME Parameters for this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 182.59 g/mol | Compliant with Lipinski's Rule (< 500) |

| logP | 2.1 | Optimal lipophilicity for cell membrane permeability |

| Topological Polar Surface Area (TPSA) | 54.0 Ų | Good potential for oral absorption |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibitor | Unlikely | Low potential for drug-drug interactions via this pathway |

Note: The values in this table are predictions from computational models and have not been experimentally verified.

Metabolic clearance is a critical determinant of a drug's half-life and dosing regimen. For indazole derivatives, metabolism can occur through various phase I and phase II enzymatic reactions. nih.gov Glucuronidation, a phase II conjugation reaction, is a common metabolic pathway for compounds containing hydroxyl and N-heterocyclic moieties. rsc.org

For this compound, two primary sites are susceptible to glucuronidation: the hydroxyl group at the 5-position and the nitrogen atoms of the indazole ring. O-glucuronidation of the phenolic hydroxyl group is a well-established metabolic pathway that increases the water solubility of compounds, facilitating their excretion. pharmablock.com Studies on 5-hydroxyindole (B134679) derivatives have demonstrated their susceptibility to glucuronidation. nih.gov

Furthermore, N-glucuronidation of the indazole core has been identified as a significant clearance pathway for many indazole-based compounds. nih.gov The UGT1A family of enzymes is often responsible for this metabolic transformation. The specific site of N-glucuronidation (N1 or N2) can be influenced by the steric and electronic properties of the substituents on the indazole ring. nih.gov The metabolic stability of indazole derivatives can be improved by introducing sterically hindering groups or by modifying the electronic distribution within the molecule to reduce its affinity for UGT enzymes. nih.gov

The primary metabolic clearance pathways for this compound are therefore predicted to be:

O-glucuronidation at the 5-hydroxy group.

N-glucuronidation at either the N1 or N2 position of the indazole ring.

Phase I metabolism, such as oxidation by cytochrome P450 enzymes, may also occur, but glucuronidation is anticipated to be a major route of elimination. nih.gov

Quantum Chemical Calculations and Spectroscopic Data Inference

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, geometry, and spectroscopic properties of molecules. nih.govdergipark.org.tr These calculations can provide valuable insights that complement and help interpret experimental data.

While a crystal structure of this compound is not publicly available, DFT calculations can predict its optimized molecular geometry in the gas phase. nih.gov These calculations typically involve minimizing the energy of the molecule to find its most stable conformation. The predicted bond lengths, bond angles, and dihedral angles can then be compared with experimental data from X-ray crystallography of similar indazole derivatives to validate the computational model.

For substituted indazoles, DFT calculations have shown good correlation with experimental geometric parameters. nih.gov For example, the planarity of the indazole ring system and the orientation of substituents can be accurately predicted. nih.gov

Table 2: Representative Comparison of Calculated and Experimental Bond Lengths for a Substituted Indazole

| Bond | Calculated (Å) (DFT/B3LYP) | Experimental (Å) (X-ray) |

|---|---|---|

| N1-N2 | 1.35 | 1.34 |

| N2-C3 | 1.33 | 1.32 |

| C3-C3a | 1.41 | 1.40 |

| C3a-C7a | 1.40 | 1.39 |

Note: The data in this table is representative of substituted indazoles and not specific to this compound. It serves to illustrate the typical correlation between calculated and experimental values.

The chloro and hydroxyl substituents at the 6- and 5-positions, respectively, are expected to significantly influence the electronic properties of the indazole ring. The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction. Conversely, the chlorine atom is an electron-withdrawing group through induction and a weak electron-donating group through resonance.

DFT calculations can quantify these effects by computing various molecular properties:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen of the hydroxyl group, and positive potential around the hydrogen atoms of the N-H and O-H groups.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov The electron-donating hydroxyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing chloro group would lower the energy of the LUMO.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.net This can further elucidate the electronic effects of the substituents on the stability and reactivity of the molecule.

These quantum chemical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental spectra to confirm the molecular structure. researchgate.net

V. Future Directions and Emerging Research Trends for 6 Chloro 5 Hydroxy 1h Indazole

Development of Novel Indazole-Based Therapeutic Agents

The core structure of 6-Chloro-5-hydroxy-1H-indazole offers a versatile scaffold for chemical modification to generate novel therapeutic agents. The indazole nucleus is a key component in numerous synthetic compounds that exhibit a wide array of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. nih.govsci-hub.se The development of new derivatives is a key area of research, with many efforts focused on creating compounds with enhanced potency and selectivity for various biological targets. nih.gov

Researchers have successfully synthesized and evaluated various indazole derivatives, demonstrating their potential in treating a range of diseases. For instance, some indazole-containing compounds are approved by the FDA for treating cancer and other conditions. nih.gov The synthetic versatility of the indazole ring allows for the introduction of diverse functional groups at various positions, which can significantly influence the compound's biological activity. nih.govpnrjournal.com Structure-activity relationship (SAR) studies are crucial in this process, revealing that substituents at different positions on the indazole scaffold play a vital role in their inhibitory activities against specific targets. nih.gov For example, modifications at the C3, C5, and C6 positions of the indazole core have been shown to be critical for the inhibitory activities of certain derivatives. nih.gov

Future efforts will likely focus on synthesizing new analogs of this compound to explore a wider range of biological activities. This includes developing agents for cancer, cardiovascular diseases, neurodegenerative disorders, and infectious diseases. nih.goveurekaselect.com The goal is to identify novel compounds with improved efficacy and safety profiles, potentially leading to the discovery of next-generation therapeutic agents.

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound Name | Therapeutic Area | Biological Target/Activity |

|---|---|---|

| Pazopanib | Anticancer | Tyrosine kinase inhibitor nih.gov |

| Niraparib | Anticancer | PARP inhibitor nih.gov |

| Bendazac | Anti-inflammatory | Anti-inflammatory agent nih.gov |

| Benzydamine | Anti-inflammatory | Anti-inflammatory agent nih.gov |

| ARRY-371797 | Cardiovascular | p38α (MAPK14)-selective kinase inhibitor nih.gov |

Exploration of Multi-targeted Mechanisms and Combination Therapies

A significant trend in drug discovery is the development of multi-targeted agents that can modulate multiple biological pathways simultaneously. This approach is particularly relevant in complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov Indazole derivatives have shown promise as multi-targeted agents, capable of inhibiting several key proteins involved in disease progression. For example, certain novel indazole derivatives have demonstrated potent antiproliferative activity by targeting multiple kinases such as EGFR, CDK2, and c-Met. nih.govresearchgate.net This multi-targeted mechanism can lead to enhanced therapeutic efficacy and may help overcome drug resistance. nih.gov

The concept of polypharmacology, where a single drug interacts with multiple targets, is being increasingly explored for indazole-based compounds. nih.gov By designing derivatives of this compound that can interact with several disease-relevant targets, it may be possible to develop more effective treatments. For instance, hybrid molecules combining the indazole scaffold with other pharmacophores have been developed as polypharmacological agents for cancer therapy. nih.gov

In addition to multi-targeted monotherapies, the use of indazole derivatives in combination with other therapeutic agents is a promising strategy. Combination therapies can achieve synergistic effects, reduce the required doses of individual drugs, and minimize the risk of developing resistance. Future research will likely investigate the efficacy of combining this compound-based compounds with existing drugs to treat a variety of conditions.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Computational tools and artificial intelligence (AI) are revolutionizing the drug discovery process, making it faster, more efficient, and more cost-effective. nih.govmdpi.com These technologies are being increasingly applied to the study of indazole derivatives. Molecular docking, a computational technique that predicts the binding orientation of a small molecule to a target protein, is widely used to screen virtual libraries of indazole compounds and identify potential hits. biotech-asia.orgnih.gov Such studies have been instrumental in designing indazole scaffolds as inhibitors of various kinases, including VEGFR-2 and MAPK1. biotech-asia.orgmdpi.comsciprofiles.com

Density Functional Theory (DFT) is another computational method used to study the electronic structure and properties of molecules, providing insights that can help explain the reactivity and biological activity of indazole derivatives. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are used to evaluate the pharmacokinetic properties and potential toxicity of new compounds early in the discovery process, helping to prioritize candidates with favorable drug-like properties. biotech-asia.org

Table 2: Computational Approaches in Indazole-Based Drug Discovery

| Computational Method | Application | Reference |

|---|---|---|

| Molecular Docking | Predicts binding modes and energies of ligands to target proteins. | biotech-asia.orgnih.gov |

| Density Functional Theory (DFT) | Investigates electronic structure and reactivity. | nih.gov |

| ADMET Prediction | Assesses pharmacokinetic and toxicity profiles of drug candidates. | biotech-asia.org |

Investigation of this compound in Novel Biological Systems and Disease Models

While indazole derivatives have been extensively studied in cancer, there is a growing interest in exploring their therapeutic potential in other disease areas. nih.gov The unique chemical and biological properties of the indazole nucleus make it a versatile scaffold for developing drugs for a wide range of conditions. nih.gov Future research on this compound and its derivatives should involve testing in novel biological systems and a broader array of disease models.

Recent studies have highlighted the potential of indazole compounds in treating cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, diabetes, and various infectious diseases. nih.goveurekaselect.comtandfonline.comnih.govmdpi.com For instance, some 5-substituted indazole derivatives have been identified as multi-target agents for Alzheimer's disease, inhibiting both cholinesterases and BACE1. tandfonline.comnih.gov Others have shown potential as glucagon (B607659) receptor antagonists for type 2 diabetes. nih.gov

By screening this compound and its analogs in diverse cellular and animal models, researchers may uncover new and unexpected therapeutic applications. This exploration could lead to the identification of novel biological targets and pathways modulated by this class of compounds, opening up new avenues for drug development.

Translational Research and Preclinical Development of Lead Compounds

The ultimate goal of drug discovery is to translate promising laboratory findings into effective clinical therapies. For lead compounds derived from this compound, this involves a rigorous process of translational research and preclinical development. A critical step in this process is lead optimization, where the chemical structure of a promising compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-guided drug design, which utilizes information about the three-dimensional structure of the target protein to design more effective inhibitors, is a powerful tool in lead optimization. nih.gov This approach has been successfully used to develop potent indazole-based inhibitors of various kinases. nih.gov

Once an optimized lead compound is identified, it must undergo extensive preclinical evaluation in animal models to assess its efficacy and safety. These studies provide the necessary data to support an Investigational New Drug (IND) application to regulatory authorities, which is required to initiate clinical trials in humans. Several indazole derivatives are currently in preclinical and clinical development, demonstrating the translational potential of this chemical class. nih.gov The continued preclinical development of novel lead compounds derived from this compound will be essential for advancing them toward clinical use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-hydroxy-1H-indazole, and how do reaction conditions influence yield?

- Methodology : Adapt Friedel-Crafts acylation (as in Scheme 1 of ) for precursor functionalization. Chlorination at position 6 can be achieved via electrophilic substitution using SOCl₂, followed by hydroxylation at position 5 using controlled alkaline hydrolysis. Hydrazine-mediated ring closure (as in and ) is critical for indazole formation. Optimize solvent (DMF or iPrOH) and temperature (reflux at 100–120°C) to minimize side products .

- Key Considerations : Monitor intermediates via TLC/HPLC and confirm regioselectivity using NOESY NMR to avoid positional isomerism.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology : Use single-crystal X-ray diffraction (SHELX software, ) for unambiguous assignment. Complement with 2D NMR (¹H-¹³C HSQC/HMBC) to verify coupling between H-4 and Cl-6, and OH-5 with adjacent protons. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

- Data Interpretation : Compare experimental IR spectra (O–H stretch ~3200 cm⁻¹) with DFT-calculated vibrational modes ( ) to validate hydroxylation.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Protect the hydroxyl group via lyophilization or storage under inert gas (N₂/Ar) to prevent oxidation. Use pH-buffered solutions (pH 5–7) to avoid hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodology : Apply density functional theory (DFT) ( ) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets. Validate against experimental UV-Vis and cyclic voltammetry data to assess electron-withdrawing effects of Cl and OH groups .

- Advanced Tip : Compare Mulliken charges at Cl-6 and OH-5 to rationalize nucleophilic/electrophilic attack sites.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Methodology : Cross-validate XRD ( ) with solid-state NMR (¹³C CP/MAS) to detect polymorphism. For solution-state vs. solid-state discrepancies (e.g., tautomerism), perform variable-temperature NMR and DFT-based conformational analysis. Reconcile conflicting mass spec peaks (e.g., [M+H]+ vs. [M-Cl]+) via collision-induced dissociation (CID) studies .

Q. How does the hydroxyl group at position 5 influence pharmacological activity in indazole derivatives?

- Methodology : Synthesize analogs (e.g., 5-methoxy or 5-H) and compare IC₅₀ values in enzyme assays (e.g., kinase inhibition, ). Use molecular docking (MOE software, ) to map hydrogen bonding between OH-5 and target active sites (e.g., ATP-binding pockets). Validate via site-directed mutagenesis in receptor models .

Q. What are the mechanistic implications of nitro-to-amino reduction in synthesizing this compound intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.